molecular formula C10H7BrClF3O2 B14065657 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

Cat. No.: B14065657
M. Wt: 331.51 g/mol
InChI Key: MSEFJAYIRLPJIG-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is an organic compound that features a bromine, trifluoromethoxy, and chlorine substituent on a phenyl ring

Preparation Methods

The synthesis of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Trifluoromethoxylation: Addition of a trifluoromethoxy group to the brominated phenyl ring.

    Chloropropanone Formation: Reaction of the intermediate with chloropropanone under specific conditions to yield the final product.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall activity.

Comparison with Similar Compounds

Similar compounds to 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one include:

    1-(2-Bromo-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    1-(2-Chloro-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one: Similar structure but with chlorine and bromine atoms swapped.

The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and applications in different fields.

Properties

Molecular Formula

C10H7BrClF3O2

Molecular Weight

331.51 g/mol

IUPAC Name

1-[2-bromo-3-(trifluoromethoxy)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H7BrClF3O2/c11-9-6(4-7(16)5-12)2-1-3-8(9)17-10(13,14)15/h1-3H,4-5H2

InChI Key

MSEFJAYIRLPJIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Br)CC(=O)CCl

Origin of Product

United States

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